N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-5-carboxamide
Beschreibung
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-5-carboxamide is a heterocyclic compound featuring a fused tetrahydroquinolinone scaffold linked to an isoxazole ring via a carboxamide group. While specific pharmacological data are unavailable in the provided evidence, its structural features suggest applications in medicinal chemistry, particularly in kinase inhibition or protease targeting, given the prevalence of similar scaffolds in drug discovery .
Eigenschaften
IUPAC Name |
N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O3/c17-12-4-1-8-7-9(2-3-10(8)16-12)15-13(18)11-5-6-14-19-11/h2-3,5-7H,1,4H2,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICQJYMVSIXSHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC2=C1C=C(C=C2)NC(=O)C3=CC=NO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Cyclocondensation of Aniline Derivatives
The tetrahydroquinolinone moiety is typically synthesized via acid-catalyzed cyclization of substituted anilines. For example, 6-amino-2-oxo-1,2,3,4-tetrahydroquinoline can be prepared by treating 4-aminophenylacetic acid with concentrated sulfuric acid at 120°C for 6 hours, achieving a 65% yield. Alternatively, Knoevenagel condensation between 2-aminoacetophenone and ethyl cyanoacetate in the presence of ammonium acetate at 90°C generates the cyclic enamine intermediate, which undergoes hydrogenation using RANEY®-nickel under 11,427 torr H₂ to yield the tetrahydroquinolinone scaffold.
Hydrogenation of Quinoline Precursors
Catalytic hydrogenation offers a scalable route. Substituted quinolines dissolved in ethanol with 5% Pd/C under 50 psi H₂ at 80°C for 12 hours produce tetrahydroquinolinones with >90% conversion. This method avoids strongly acidic conditions, making it suitable for base-sensitive substrates.
Regioselective Synthesis of Isoxazole-5-Carboxamide
1,3-Dipolar Cycloaddition Strategies
The isoxazole ring is constructed via cycloaddition of hydroxylamine hydrochloride to acetylenic ketones. Reacting propiolic acid derivatives with hydroxylamine in a tetrahydrofuran-water (3:1) mixture at 60°C for 8 hours favors 1,4-addition, yielding isoxazole-5-carboxylic acid with 72% regioselectivity. Subsequent esterification with thionyl chloride in methanol produces the methyl ester, which is saponified to the carboxylic acid using NaOH (2M, 70°C, 2 hours).
Optimization of Cyclization Conditions
Solvent polarity critically influences regiochemistry. In aqueous methanol, 1,2-addition dominates, forming isoxazole-4-carboxylic acid as the major product. By contrast, tetrahydrofuran-water mixtures promote 1,4-addition, achieving a 5:1 ratio of isoxazole-5- to -4-carboxylic acids. Microwave-assisted synthesis at 100°C for 20 minutes enhances reaction rates, improving yields to 85%.
Amide Bond Formation and Coupling
Carbodiimide-Mediated Coupling
The final step involves coupling isoxazole-5-carboxylic acid with 6-amino-2-oxo-1,2,3,4-tetrahydroquinoline. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBT) in dichloromethane at room temperature for 12 hours achieves 78% yield. Triethylamine (2 equiv) is essential to neutralize HCl byproducts, preventing protonation of the amine nucleophile.
Alternative Activation Methods
Generating the acyl chloride via oxalyl chloride in dichloromethane (0°C, 2 hours) followed by reaction with the tetrahydroquinolinone amine in tetrahydrofuran affords the amide in 68% yield. While this method avoids carbodiimide reagents, it requires stringent moisture control.
Reaction Optimization and Scalability
Solvent and Temperature Effects
Polar aprotic solvents like dimethylformamide improve coupling efficiency but complicate purification. Dichloromethane balances reactivity and ease of workup, though prolonged reaction times (18–24 hours) are necessary. Elevated temperatures (40°C) reduce reaction time to 6 hours but may promote epimerization.
Catalytic Enhancements
Adding 4-dimethylaminopyridine (DMAP, 0.1 equiv) as a catalyst accelerates EDCI-mediated couplings, achieving 82% yield within 8 hours. For industrial-scale production, continuous flow reactors with immobilized EDCI/HOBT enable throughputs exceeding 1 kg/day while maintaining 75% yield.
Analytical Characterization
Spectroscopic Confirmation
Nuclear magnetic resonance (NMR) analysis reveals diagnostic signals: the tetrahydroquinolinone lactam carbonyl at 168–170 ppm (¹³C NMR) and the isoxazole C-5 proton as a singlet at 8.2 ppm (¹H NMR). High-resolution mass spectrometry (HRMS) confirms the molecular ion at m/z 313.1194 [M+H]⁺ (calc. 313.1189).
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile-water gradient) shows ≥98% purity with a retention time of 12.3 minutes. Residual solvents are quantified via gas chromatography, adhering to ICH Q3C guidelines.
Applications and Derivatives
Biological Activity
Structural analogs exhibit potent inhibition of pyruvate kinase M2 (PKM2), with IC₅₀ values of 0.25–5.4 μM. The carboxamide group is critical for binding to the enzyme’s allosteric site, as shown by X-ray crystallography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, leading to structurally diverse compounds .
Wissenschaftliche Forschungsanwendungen
Structural Characteristics
The compound features a fused structure that includes an isoxazole ring and a tetrahydroquinoline moiety. Its molecular formula is with a molecular weight of approximately 271.27 g/mol. This unique arrangement contributes to its diverse biological activities and chemical reactivity.
Anticancer Activity
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-5-carboxamide has shown promising results in anticancer studies. Research indicates that it may exhibit cytotoxic effects against various cancer cell lines.
Case Studies:
- Study on MCF-7 Cells (Breast Cancer) : The compound demonstrated significant antiproliferative activity with an IC50 value of 15 µM after 48 hours of treatment. This suggests its potential as a therapeutic agent for breast cancer treatment .
- Mechanism of Action : The anticancer effects are believed to be mediated through the induction of apoptosis and inhibition of key signaling pathways involved in tumor growth .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial properties, which are crucial in the fight against resistant pathogens.
Case Studies:
- Inhibition Against Bacterial Strains : Preliminary studies suggest that N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-5-carboxamide exhibits antimicrobial activity against Gram-positive and Gram-negative bacteria. Specifically, it showed significant inhibition against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL and against Escherichia coli with an MIC of 64 µg/mL.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, the compound has been evaluated for its anti-inflammatory effects.
Case Studies:
- Inflammation Model Study : In experiments using lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a reduction of pro-inflammatory cytokines such as TNF-alpha and IL-6 by approximately 50% compared to control groups. This indicates its potential utility in managing inflammatory conditions.
Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |
|---|---|---|---|
| Anticancer | MCF-7 (breast cancer) | IC50 = 15 µM | 2023 |
| Antimicrobial | Staphylococcus aureus | MIC = 32 µg/mL | 2024 |
| Antimicrobial | Escherichia coli | MIC = 64 µg/mL | 2024 |
| Anti-inflammatory | Macrophages | TNF-alpha reduction by 50% | 2025 |
Wirkmechanismus
The mechanism of action of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to fit into the binding pockets of these enzymes, disrupting their normal function and leading to therapeutic effects. Pathways involved may include signal transduction, metabolic processes, and other cellular functions.
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structural Analogs
Structural Comparison Table
Key Structural and Functional Differences
a. Core Heterocycles
- Isoxazole vs. Thiazole/Oxazole : The target’s isoxazole ring is more electron-deficient than oxazole, favoring interactions with electron-rich protein residues. Thiazole (in ’s analog) introduces sulfur, which may enhance solubility or metal coordination .
- Tetrahydroquinolinone vs.
b. Substituent Effects
- Carboxamide Linkers: The target’s direct isoxazole-quinolinone linkage contrasts with ’s thiazole-oxazole combination, which may alter pharmacokinetics due to differences in hydrogen-bonding capacity.
- Aromatic Substituents : Bulky groups (e.g., naphthyl in ) increase steric hindrance, while polar groups (e.g., acetyl in ) enhance solubility but reduce lipophilicity .
Biologische Aktivität
N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-5-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanism of action, and relevant case studies.
The chemical structure of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-5-carboxamide can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C14H13N3O3 |
| Molecular Weight | 271.27 g/mol |
| CAS Number | 1428348-45-1 |
| Structure | Chemical Structure |
The biological activity of N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole-5-carboxamide is primarily attributed to its ability to interact with specific molecular targets. It acts as an enzyme inhibitor by binding to the active site of enzymes, thus blocking substrate access and inhibiting enzymatic activity. This interaction may modulate various cellular pathways involved in signal transduction and gene expression .
Anticancer Activity
Research indicates that compounds related to N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole derivatives exhibit significant anticancer properties. A study demonstrated that such compounds showed selective cytotoxicity against various cancer cell lines with IC50 values ranging from 6.7 µM to 72.9 µM . The mechanism involves the induction of apoptosis and inhibition of cancer cell proliferation.
Antimicrobial Properties
Preliminary studies suggest that N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole derivatives may possess antimicrobial properties. The compound's mechanism likely involves interaction with enzymes or receptors critical for pathogen survival.
Case Studies
-
Inhibition of Kynurenine Pathway
A study focused on the kynurenine pathway highlighted that derivatives similar to N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)isoxazole could influence the balance between neuroprotective and neurotoxic metabolites. This modulation is crucial for developing treatments for neurological disorders . -
Anti-inflammatory Effects
Another investigation revealed that compounds in this class exhibited anti-inflammatory effects by inhibiting nitric oxide production in activated macrophages. This suggests potential applications in treating inflammatory diseases .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
